molecular formula C26H23NO3 B2939161 3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866809-36-1

3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2939161
CAS No.: 866809-36-1
M. Wt: 397.474
InChI Key: JHJJICJHUQOGSZ-UHFFFAOYSA-N
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Description

3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that includes a quinoline core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzoyl chloride with 6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, alcohols, and halogenated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups and the quinoline core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3/c1-17-5-4-6-19(13-17)15-27-16-23(25(28)20-8-10-21(30-3)11-9-20)26(29)22-14-18(2)7-12-24(22)27/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJJICJHUQOGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)C)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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